2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine
Description
2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 3,4-dimethylbenzenesulfonyl group and a pyrimidine ring substituted with a phenyl group and a methyl group. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and other fields.
Properties
Molecular Formula |
C23H27N5O2S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C23H27N5O2S/c1-17-9-10-21(15-18(17)2)31(29,30)28-13-11-27(12-14-28)23-24-19(3)16-22(26-23)25-20-7-5-4-6-8-20/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,26) |
InChI Key |
ZHWAJTYZNMRAID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 3,4-dimethylbenzenesulfonyl group. This can be achieved by reacting piperazine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a suitable precursor like 2,4-dichloro-6-methylpyrimidine. This precursor is then reacted with aniline to introduce the phenyl group.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine ring. This is typically done using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Sulfides or thiols can be formed.
Substitution: Various alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, it serves as a probe to study the interactions between small molecules and biological macromolecules. It can be used in assays to identify potential drug targets.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, it can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
- 2-chloro-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Uniqueness
Compared to similar compounds, 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
